molecular formula C11H9F2N3OS2 B2492220 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide CAS No. 392245-05-5

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2492220
CAS No.: 392245-05-5
M. Wt: 301.33
InChI Key: HUBXNSLHTKVUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C11H9F2N3OS2 and its molecular weight is 301.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Physicochemical Properties and Solubility

Research on the physicochemical properties of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide analogs has provided valuable insights into their solubility and stability, critical for drug formulation. Ol’khovich et al. (2017) investigated the physicochemical properties of a bioactive compound closely related to N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide, revealing its solubility in various solvents and distribution coefficients in different temperature settings, which are essential parameters for determining the compound's bioavailability and therapeutic efficacy (Ol’khovich et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of 1,3,4-thiadiazole derivatives, including those structurally similar to N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide, have been a significant area of research. A study by Kobzar et al. (2019) synthesized and tested several 1,3,4-thiadiazole derivatives for their sensitivity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity against Candida albicans. The findings suggest these compounds, including N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide, hold promise as potential antimicrobial and antifungal agents, warranting further investigation into their mechanism of action and therapeutic applications (Kobzar et al., 2019).

Anticancer Activity

The anticancer activity of 1,3,4-thiadiazole derivatives, including analogs of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide, has also been explored. These compounds have been evaluated for their potential to inhibit various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents. The synthesis and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents by Almasirad et al. (2016) highlight the potential of these compounds in targeting cancer cells, underscoring the importance of further research into their mechanism of action and therapeutic potential (Almasirad et al., 2016).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXNSLHTKVUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.